2-(Chloroacetyl)thiophene
Overview
Description
2-(Chloroacetyl)thiophene is an organic compound with the molecular formula C6H5ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest due to its versatile applications in organic synthesis and its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Chloroacetyl)thiophene can be synthesized through several methods. One common approach involves the reaction of thiophene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process requires careful control of temperature and reaction time to ensure high yield and purity. The use of continuous flow reactors has also been explored to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloroacetyl)thiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The thiophene ring is highly reactive towards electrophiles, leading to substitution reactions at the 2-position.
Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiol derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or nitric acid under acidic conditions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Electrophilic Substitution: 2-Bromoacetylthiophene, 2-Nitroacetylthiophene.
Nucleophilic Substitution: 2-(Methoxyacetyl)thiophene, 2-(Cyanoacetyl)thiophene.
Oxidation: this compound sulfoxide, this compound sulfone.
Reduction: 2-(Mercaptoacetyl)thiophene.
Scientific Research Applications
2-(Chloroacetyl)thiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its use in drug discovery, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of advanced materials, including organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(Chloroacetyl)thiophene involves its reactivity towards nucleophiles and electrophiles. The chloroacetyl group is highly reactive, allowing the compound to participate in various substitution reactions. The thiophene ring’s aromaticity also plays a crucial role in its chemical behavior, facilitating electrophilic substitution reactions.
Comparison with Similar Compounds
2-Acetylthiophene: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-(Bromoacetyl)thiophene: Similar reactivity but with different halogen properties, affecting its reactivity and applications.
2-(Cyanoacetyl)thiophene: Contains a cyano group, leading to different chemical properties and reactivity.
Uniqueness: 2-(Chloroacetyl)thiophene is unique due to its chloroacetyl group, which imparts distinct reactivity patterns compared to other acetyl-substituted thiophenes. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Properties
IUPAC Name |
2-chloro-1-thiophen-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOWLHQEABZKNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374074 | |
Record name | 2-Chloro-1-(thiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29683-77-0 | |
Record name | 2-Chloro-1-(2-thienyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29683-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(thiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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